
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis involves multi-step organic reactions, starting with the chlorination of pyridine to form 3-chloropyridine. This intermediate is then reacted with pyrrolidine and phenylsulfonyl propanone under controlled conditions.
Industrial Production Methods: : Scaling up to industrial levels requires optimizing reaction conditions to increase yield and purity. Factors such as solvent choice, reaction temperature, and time are meticulously controlled.
化学反応の分析
Types of Reactions
Oxidation: : It can be oxidized under harsh conditions.
Reduction: : Typically resistant to reduction due to the stability of its substituents.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : KMnO₄ or H₂O₂ for oxidation.
Reducing agents: : NaBH₄ is ineffective due to its resistance.
Substitution: : Catalysts like palladium for facilitating reactions.
Major Products
Oxidation: : Forms sulfoxides and sulfones.
Substitution: : Leads to a variety of derivatives depending on the nucleophiles or electrophiles used.
科学的研究の応用
Chemistry
Intermediate: : Used in the synthesis of more complex molecules.
Biology
Bioactive Compounds: : Potential precursor for designing biologically active molecules.
Medicine
Pharmaceuticals: : Investigated for potential therapeutic properties.
Industry
Material Science: : Potential use in designing advanced materials.
作用機序
This compound interacts with biological molecules by binding to specific receptors or enzymes, modifying their function. Its molecular structure allows it to participate in a range of biochemical pathways, influencing cellular processes.
類似化合物との比較
Uniqueness: : The 3-chloropyridin-4-yl moiety provides unique reactivity and biological activity.
Similar Compounds
1-(3-Chloropyridin-4-yl)piperidine-3-sulfonamide
1-(3-Chloropyridin-4-yl)-2-phenylsulfonyl-1-pyrrolidine
These compounds share structural motifs, but the presence of different functional groups alters their chemical and biological properties.
特性
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-16-12-20-9-6-17(16)25-14-7-10-21(13-14)18(22)8-11-26(23,24)15-4-2-1-3-5-15/h1-6,9,12,14H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVMJZNOYFTFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
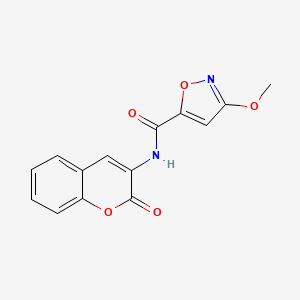
![4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide](/img/structure/B2673353.png)
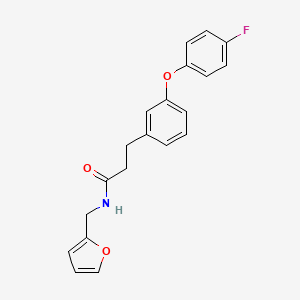
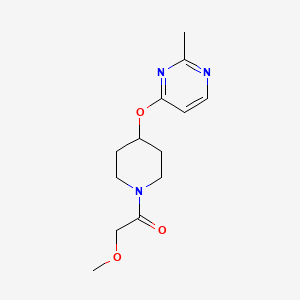
![5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2673363.png)

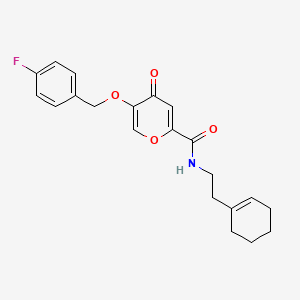
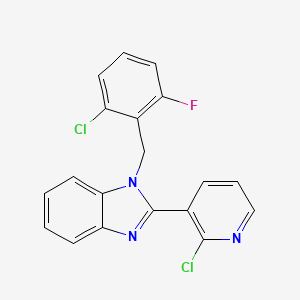
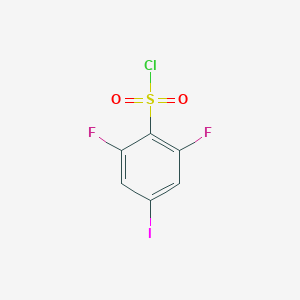
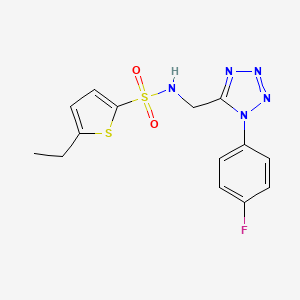
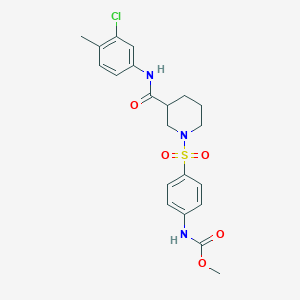
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2673370.png)
![7-ETHYL-3-METHYL-8-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2673372.png)
![N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2673373.png)
